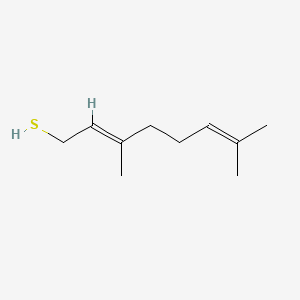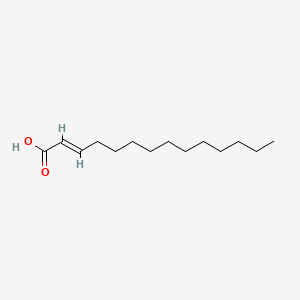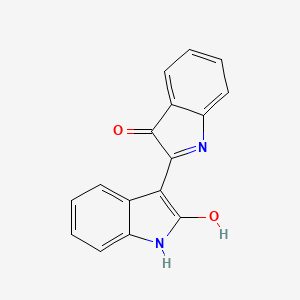
Isoconazole nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoconazole nitrate is an antifungal agent belonging to the azole class of compounds. It is primarily used to treat superficial skin and vaginal infections caused by fungi. This compound exhibits broad-spectrum activity against dermatophytes, yeasts, molds, and gram-positive bacteria . It is structurally related to other azole antifungals such as clotrimazole and miconazole .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of isoconazole nitrate involves several key steps:
Reduction of Trichloroacetophenone: Trichloroacetophenone is catalytically reduced to obtain 1-(2,4-dichlorophenyl)-2-chloroethanol.
N-Alkylation Reaction: The 1-(2,4-dichlorophenyl)-2-chloroethanol undergoes N-alkylation with imidazole to form 1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]imidazole.
Etherification: The intermediate is etherified with 2,6-dichlorobenzyl chloride.
Nitration: The final step involves acidification with nitric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but employs optimized reaction conditions and catalysts to enhance yield and purity. The process includes recrystallization and purification steps to obtain high-purity this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, altering the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, especially involving the imidazole ring and chlorinated aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Isoconazole nitrate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying azole antifungals and their interactions with fungal cell membranes.
Biology: Investigated for its effects on fungal cell growth and metabolism.
Industry: Employed in the formulation of topical creams, ointments, and sprays for antifungal treatments.
Wirkmechanismus
Isoconazole nitrate exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is part of the cytochrome P450 family. This enzyme is responsible for converting lanosterol to ergosterol, a crucial component of the fungal cell membrane. Inhibition of this enzyme disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately fungal cell death .
Vergleich Mit ähnlichen Verbindungen
- Clotrimazole
- Miconazole
- Econazole
- Bifonazole
Isoconazole nitrate’s unique combination of broad-spectrum activity and compatibility with combination therapies makes it a valuable antifungal agent in both clinical and research settings.
Eigenschaften
CAS-Nummer |
40036-10-0 |
|---|---|
Molekularformel |
C18H14Cl4N3O4- |
Molekulargewicht |
478.1 g/mol |
IUPAC-Name |
1-[2-(2,4-dichlorophenyl)-2-[(2,6-dichlorophenyl)methoxy]ethyl]imidazole;nitrate |
InChI |
InChI=1S/C18H14Cl4N2O.NO3/c19-12-4-5-13(17(22)8-12)18(9-24-7-6-23-11-24)25-10-14-15(20)2-1-3-16(14)21;2-1(3)4/h1-8,11,18H,9-10H2;/q;-1 |
InChI-Schlüssel |
KOFXOYRTLZGAKN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)([O-])[O-] |
Verwandte CAS-Nummern |
27523-40-6 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















